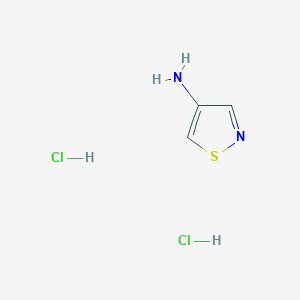

1,2-Thiazol-4-amin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

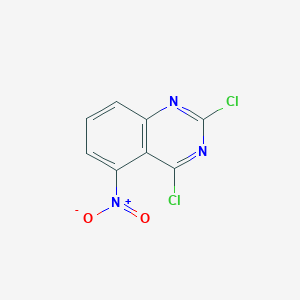

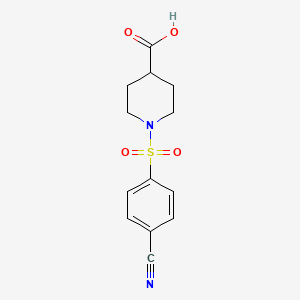

“1,2-Thiazol-4-amine dihydrochloride” is a chemical compound with the molecular weight of 202.11 . Its IUPAC name is “4-(aminomethyl)-1,3-thiazol-2-ylamine dihydrochloride” and it has the InChI code "1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H" .

Molecular Structure Analysis

The thiazole ring in “1,2-Thiazol-4-amine dihydrochloride” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

Thiazoles, including “1,2-Thiazol-4-amine dihydrochloride”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

“1,2-Thiazol-4-amine dihydrochloride” is a powder . It has a CAS Number of 89363-94-0 and an MDL number of MFCD13186148 .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazole, einschließlich 1,2-Thiazol-4-amin-Dihydrochlorid, weisen antibakterielle Eigenschaften auf. Beispielsweise wird Sulfazol, ein Derivat von Thiazol, als antibakterielles Medikament eingesetzt .

Antiretrovirale Aktivität

Thiazole werden auch bei der Behandlung von HIV/AIDS eingesetzt. Ritonavir, ein Thiazolderivat, ist ein Beispiel für ein antiretrovirales Medikament .

Antifungal Aktivität

Abafungin, ein weiteres Derivat von Thiazol, wird als Antimykotikum eingesetzt .

Antikrebsaktivität

Thiazole weisen Antikrebseigenschaften auf. Tiazofurin, ein Thiazolderivat, wird bei der Krebsbehandlung eingesetzt .

Anti-Alzheimer-Aktivität

Thiazole haben sich als vielversprechend bei der Behandlung der Alzheimer-Krankheit erwiesen .

Antihypertensive Aktivität

Thiazole weisen antihypertensive Eigenschaften auf, die bei der Behandlung von Bluthochdruck nützlich sein können .

Antioxidative Aktivität

Einige Thiazolderivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht .

Hepatoprotektive Aktivität

Thiazole weisen hepatoprotektive Wirkungen auf, die bei der Behandlung von Lebererkrankungen von Vorteil sein können .

Wirkmechanismus

Target of Action

Thiazole derivatives, to which 1,2-thiazol-4-amine dihydrochloride belongs, have been found to interact with a variety of biological targets . These include enzymes, receptors, and biochemical pathways that are involved in a wide range of biological activities .

Mode of Action

Molecules containing a thiazole ring, like 1,2-thiazol-4-amine dihydrochloride, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1,2-Thiazol-4-amine dihydrochloride.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility of thiazole derivatives in various solvents could potentially influence their action and stability .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,2-Thiazol-4-amine dihydrochloride in lab experiments include its high yield and purity, its wide range of applications, and its unique properties. However, there are also some limitations to its use. For example, it may be toxic to some organisms, and its mechanism of action is not fully understood.

Zukünftige Richtungen

There are many future directions for the use of 1,2-Thiazol-4-amine dihydrochloride in scientific research. One possible direction is the development of new thiazole derivatives with improved properties. Another possible direction is the use of 1,2-Thiazol-4-amine dihydrochloride in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, 1,2-Thiazol-4-amine dihydrochloride may also be used in the development of new materials with unique properties.

Conclusion:

In conclusion, 1,2-Thiazol-4-amine dihydrochloride is a chemical compound that has been widely used in scientific research. It has a wide range of applications and unique properties that make it an important compound in various fields of research. Its synthesis method is simple and yields a high purity product. Despite some limitations, the future directions for the use of 1,2-Thiazol-4-amine dihydrochloride in scientific research are promising.

Synthesemethoden

The synthesis of 1,2-Thiazol-4-amine dihydrochloride involves the reaction of 2-aminothiazole with hydrochloric acid. This reaction takes place in the presence of a suitable solvent such as water or ethanol. The final product is obtained by crystallization and purification. The yield of this reaction is generally high, and the purity of the final product is also high.

Safety and Hazards

The safety information for “1,2-Thiazol-4-amine dihydrochloride” includes GHS07 Pictograms, a Signal Word of Warning, and Hazard Statements H302,H315,H319,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Biochemische Analyse

Biochemical Properties

1,2-Thiazol-4-amine dihydrochloride, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects of 1,2-Thiazol-4-amine dihydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2-Thiazol-4-amine dihydrochloride involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

The effects of 1,2-Thiazol-4-amine dihydrochloride can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2-Thiazol-4-amine dihydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,2-Thiazol-4-amine dihydrochloride may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

1,2-Thiazol-4-amine dihydrochloride can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Thiazol-4-amine dihydrochloride can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1,2-thiazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLLYLXXEMESNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)